![molecular formula C11H8N4O B1434679 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1710195-57-5](/img/structure/B1434679.png)
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
The compound “2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It is related to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For instance, in one study, four metal (ii)-complexes formulated as ZnL2·2H2O (1), CdL2 (H2O)2·8H2O (2) and ML2 (H2O)·H2O (M = Co 3 and Ni 4) have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1 H -pyrazolo [3,4-b]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, in one study, the structure of 2 was a 2D (2,3,4)-connected framework with (8 3) 2 (8 5 ·12) 2 (8) 3 topology .Scientific Research Applications
Pharmaceutical Research
This compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Pyrazolopyridine derivatives have been explored for their potential anti-fibrotic activity .
Organic Synthesis Methods
The compound could be used in developing new synthetic strategies for pyrazolopyridine derivatives, which are valuable in medicinal chemistry .
Microwave-Assisted Synthesis
It might be applicable in microwave-assisted synthesis methods to create polysubstituted pyrazolopyridines, which can be efficient and time-saving .
Heterocyclic Chemistry
The compound could be involved in the synthesis of new heterocyclic systems, which are core structures in many drugs .
Mechanism of Action
Future Directions
The future directions for the research and development of similar compounds have been suggested . For instance, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively, indicating that these compounds might be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyridin-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-6-9(8-2-1-3-12-7-8)14-15(10)5-4-13-11/h1-7H,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNVCIWRFPKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.